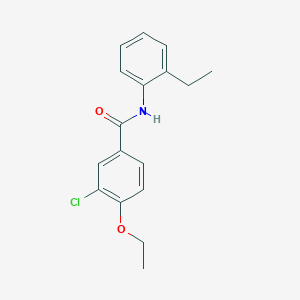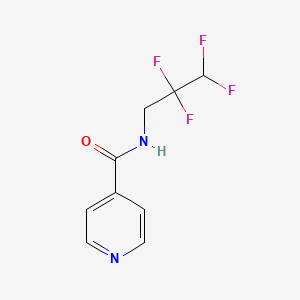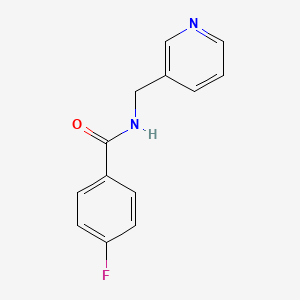
1-(5-bromo-2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromo-2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole, also known as BRD-9424, is a small molecule inhibitor that has been extensively studied in scientific research. It has been found to have potential applications in the field of cancer research, as well as other areas of biomedical research.
Mecanismo De Acción
1-(5-bromo-2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole acts as a competitive inhibitor of BRD4, binding to the protein's bromodomain and preventing it from interacting with acetylated histones. This inhibition leads to changes in gene expression and cellular processes that are relevant to cancer and other diseases.
Biochemical and Physiological Effects:
1-(5-bromo-2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in preclinical models. It has also been shown to have anti-inflammatory effects in vitro and in vivo, which could have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(5-bromo-2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole in lab experiments is its specificity for BRD4. This allows researchers to study the effects of inhibiting this specific protein, without affecting other cellular processes. However, one limitation of using 1-(5-bromo-2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole is its relatively low potency compared to other BRD4 inhibitors. This can make it more difficult to achieve the desired effects in some experiments.
Direcciones Futuras
There are several future directions for research involving 1-(5-bromo-2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole. One area of interest is the development of more potent analogs of the compound, which could have increased efficacy in preclinical models. Another area of interest is the identification of biomarkers that could be used to predict response to 1-(5-bromo-2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole treatment in cancer patients. Finally, there is potential for the use of 1-(5-bromo-2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole in combination with other cancer therapies, to enhance their efficacy and reduce the risk of resistance.
Métodos De Síntesis
The synthesis of 1-(5-bromo-2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been described in detail in several scientific publications. It involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 3,5-dimethylpyrazole in the presence of a base, followed by purification through column chromatography. The purity and identity of the compound can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-(5-bromo-2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to have promising effects in various scientific research applications. It has been found to inhibit the activity of a specific protein called BRD4, which is involved in the regulation of gene expression. This inhibition can lead to changes in cellular processes that are relevant to cancer and other diseases. 1-(5-bromo-2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been studied in vitro and in vivo, and has shown efficacy in preclinical models of cancer.
Propiedades
IUPAC Name |
(5-bromo-2-chlorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O/c1-7-5-8(2)16(15-7)12(17)10-6-9(13)3-4-11(10)14/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYNANVVRSLUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=CC(=C2)Br)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-benzyl-1-[3-(5-methyl-2-furyl)acryloyl]piperidine](/img/structure/B5871019.png)
![N,N-dimethyl-N'-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,3-propanediamine](/img/structure/B5871027.png)

![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide](/img/structure/B5871037.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5871045.png)

![ethyl 4-[(4-oxo-3(4H)-quinazolinyl)methyl]benzoate](/img/structure/B5871057.png)

![N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5871077.png)
![2-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5871090.png)


![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)benzenecarboximidamide](/img/structure/B5871113.png)